molecular formula C16H15N3O3S B2658221 N-(furan-2-ylmethyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 451465-84-2

N-(furan-2-ylmethyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B2658221
CAS No.: 451465-84-2
M. Wt: 329.37
InChI Key: UVEOQHWKIUEKBZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that features a furan ring, a quinazolinone core, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isothiocyanates under reflux conditions.

    Attachment of the Furan Ring: The furan-2-ylmethyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Propanamide Group: This step involves amidation reactions using suitable amine and acid chloride derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furanones.

    Reduction: The quinazolinone core can be reduced to dihydroquinazolinones under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the amide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and quinazolinone derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly for targeting specific enzymes or receptors.

    Material Science: As a building block for creating novel polymers or materials with unique properties.

    Biological Studies: As a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazolinone core is known for its ability to inhibit certain enzymes, while the furan ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Furan-containing Amides: Compounds with furan rings and amide groups but different core structures.

Uniqueness

N-(furan-2-ylmethyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is unique due to the combination of its furan ring, quinazolinone core, and propanamide group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-14(17-10-11-4-3-9-22-11)7-8-19-15(21)12-5-1-2-6-13(12)18-16(19)23/h1-6,9H,7-8,10H2,(H,17,20)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEOQHWKIUEKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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